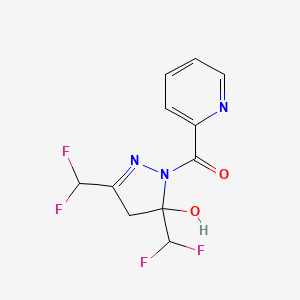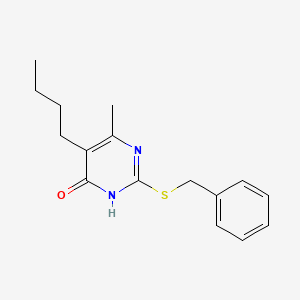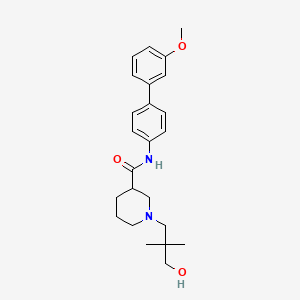
3,5-bis(difluoromethyl)-1-(2-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-bis(difluoromethyl)-1-(2-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture. This compound is also known as DFP-1 and is a pyrazoline derivative with a difluoromethyl group attached to the pyrazoline ring.
Mecanismo De Acción
The mechanism of action of 3,5-bis(difluoromethyl)-1-(2-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins, leading to its biological activities. For example, it has been reported to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and are overexpressed in cancer cells. This inhibition leads to cell cycle arrest and apoptosis, making it a potential anticancer agent.
Biochemical and Physiological Effects:
3,5-bis(difluoromethyl)-1-(2-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, reduces inflammation, and inhibits viral replication. In vivo studies have shown that it has potential as an anticancer agent, as it inhibits tumor growth in animal models. However, more studies are needed to understand the full range of its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,5-bis(difluoromethyl)-1-(2-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potential as a building block for the synthesis of new materials with potential applications in electronic devices and sensors. Another advantage is its potential as an anticancer agent, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on 3,5-bis(difluoromethyl)-1-(2-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol. One direction is to further investigate its potential as an anticancer agent and understand its mechanism of action. Another direction is to explore its potential applications in material science and agriculture. Additionally, more studies are needed to understand its biochemical and physiological effects and to develop methods for improving its solubility in water. Overall, 3,5-bis(difluoromethyl)-1-(2-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is a promising compound with potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of 3,5-bis(difluoromethyl)-1-(2-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 2-pyridinecarboxaldehyde and 3,5-bis(difluoromethyl)-1H-pyrazole-4-carboxylic acid hydrazide in the presence of acetic acid and ethanol. The reaction results in the formation of 3,5-bis(difluoromethyl)-1-(2-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol as a white solid with a yield of 70-80%.
Aplicaciones Científicas De Investigación
3,5-bis(difluoromethyl)-1-(2-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has shown potential applications in various scientific fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been reported to have anticancer, anti-inflammatory, and antiviral activities. In material science, it has been used as a building block for the synthesis of new materials with potential applications in electronic devices and sensors. In agriculture, it has been used as a plant growth regulator to improve crop yield and quality.
Propiedades
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4N3O2/c12-8(13)7-5-11(20,10(14)15)18(17-7)9(19)6-3-1-2-4-16-6/h1-4,8,10,20H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJMUSPAQFRNIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=CC=N2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6113896.png)
![ethyl 4-({5-[(5-nitro-2-furyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B6113897.png)
![2-(1-methyl-4-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol trifluoroacetate (salt)](/img/structure/B6113903.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4-oxo-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B6113910.png)
![2-(3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6113917.png)

![1-[1-(1-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6113928.png)
![3-(4-methoxyphenyl)-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]propanamide](/img/structure/B6113940.png)
![N-(4'-fluoro-3-biphenylyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]prolinamide](/img/structure/B6113942.png)
![N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide](/img/structure/B6113945.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6113955.png)
![N,N-diethyl-1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-pyrrolidinamine](/img/structure/B6113958.png)
![2-{1-cyclopentyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6113965.png)